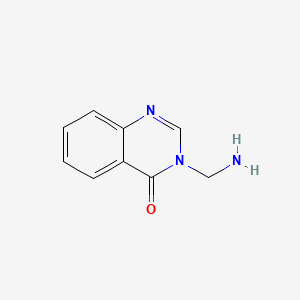

3-(Aminomethyl)quinazolin-4(3h)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Aminomethyl)quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of an aminomethyl group at the 3-position of the quinazolinone ring enhances its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)quinazolin-4(3H)-one can be achieved through various methods. One common approach involves the condensation of 2-aminobenzamide with an aldehyde or ketone, followed by cyclization to form the quinazolinone ring. This reaction can be catalyzed by various agents, including graphene oxide nanosheets in an aqueous medium . Another method involves the use of visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes under visible light irradiation, using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced catalytic systems to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

Reduction: Reduction reactions can modify the quinazolinone ring or the aminomethyl group.

Substitution: The aminomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

3-(Aminomethyl)quinazolin-4(3H)-one has a wide range of scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex quinazolinone derivatives with potential pharmaceutical applications.

Biology: The compound is studied for its biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The aminomethyl group enhances its binding affinity to biological targets, such as enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Quinazolin-4(3H)-one: The parent compound without the aminomethyl group.

2,3-Dihydroquinazolin-4(1H)-one: A reduced form of quinazolinone with different biological properties.

4(3H)-Quinazolinone Derivatives: Various derivatives with different substituents at the 3-position.

Uniqueness

3-(Aminomethyl)quinazolin-4(3H)-one is unique due to the presence of the aminomethyl group, which enhances its chemical reactivity and biological activities compared to other quinazolinone derivatives. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

3-(Aminomethyl)quinazolin-4(3H)-one is a significant derivative of the quinazolinone family, known for its diverse biological activities. This compound exhibits a range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a bicyclic structure composed of a fused benzene and pyrimidine ring, with an amino group at the 3-position. This structural arrangement plays a crucial role in its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H10N4O |

| Molecular Weight | 202.21 g/mol |

| IUPAC Name | This compound |

| CAS Number | 69061-85-4 |

Anticancer Activity

Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. It acts primarily through the inhibition of epidermal growth factor receptor (EGFR) tyrosine kinases, which are crucial in regulating cell proliferation and survival.

- In Vitro Studies : Various studies have demonstrated that this compound effectively inhibits the proliferation of cancer cells, including those from breast, lung, and prostate cancers. The binding affinity of this compound to EGFR was evaluated using molecular docking studies, revealing strong interactions that suggest potential as an anticancer agent .

- Case Study : A study involving a series of quinazolinone derivatives showed that modifications in the amino group significantly enhanced cytotoxicity against human cancer cell lines. The most potent derivatives were found to induce apoptosis in cancer cells through the activation of caspase pathways .

Antimicrobial Activity

The antimicrobial properties of this compound have also been extensively studied:

- Bacterial Inhibition : It has demonstrated activity against both Gram-positive and Gram-negative bacteria. In particular, it showed effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .

- Fungal Activity : The compound exhibited antifungal properties against pathogens such as Candida albicans and Aspergillus niger. The mechanism involves disruption of fungal cell wall synthesis .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated in several animal models:

- Experimental Models : In studies comparing its effects to indomethacin (a standard non-steroidal anti-inflammatory drug), it was found to significantly reduce inflammation and pain in rat models. The results suggest that this compound may serve as a promising lead for developing new anti-inflammatory agents .

Antioxidant Activity

Recent investigations into the antioxidant properties of this compound revealed its capability to scavenge free radicals:

- Mechanism : The antioxidant activity is attributed to its ability to donate electrons and neutralize reactive oxygen species (ROS). This property is crucial for preventing oxidative stress-related cellular damage .

Summary Table of Biological Activities

| Biological Activity | Effectiveness | Mechanism |

|---|---|---|

| Anticancer | High | EGFR inhibition; apoptosis induction |

| Antimicrobial | Moderate to High | Disruption of cell wall synthesis |

| Anti-inflammatory | High | Inhibition of inflammatory mediators |

| Antioxidant | Moderate | Scavenging of free radicals |

Properties

CAS No. |

69061-85-4 |

|---|---|

Molecular Formula |

C9H9N3O |

Molecular Weight |

175.19 g/mol |

IUPAC Name |

3-(aminomethyl)quinazolin-4-one |

InChI |

InChI=1S/C9H9N3O/c10-5-12-6-11-8-4-2-1-3-7(8)9(12)13/h1-4,6H,5,10H2 |

InChI Key |

TUYJMWQCRJULQY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)CN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.